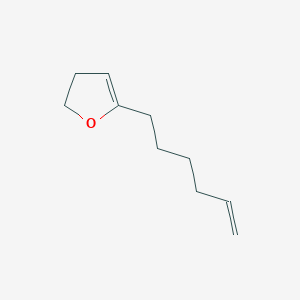

5-(Hex-5-en-1-yl)-2,3-dihydrofuran

Description

Properties

CAS No. |

111833-32-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

5-hex-5-enyl-2,3-dihydrofuran |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,8H,1,3-7,9H2 |

InChI Key |

ICLXAQUDLOXCTE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC1=CCCO1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Isomerization of 2,5-Dihydrofuran Derivatives

The isomerization of 2,5-dihydrofuran (2,5-DHF) to 2,3-dihydrofuran (2,3-DHF) frameworks represents a cornerstone strategy for synthesizing 5-(hex-5-en-1-yl)-2,3-dihydrofuran. A vapor-phase process using palladium catalysts with selectivity-enhancing modifiers like crotonaldehyde or carbon monoxide achieves conversions exceeding 85% selectivity. For instance, feeding 2,5-DHF and helium (1:15 ratio) at 90°C with 0.043 g/min substrate flow rate yielded 95% selectivity to 2,3-DHF when crotonaldehyde and CO were co-fed. Comparative studies demonstrate that omitting modifiers reduces selectivity to <50%, underscoring the critical role of aldehydes in suppressing side reactions.

Table 1: Palladium-Catalyzed Isomerization Performance

| Modifier | CO Presence | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| None | No | 90 | 48 |

| Crotonaldehyde | Yes | 90 | 95 |

| Epoxide (EpB) | No | 90 | 78 |

Ring-Closing Metathesis for Dihydrofuran Formation

Ring-closing metathesis (RCM) of diene precursors offers a stereocontrolled route to 2,3-dihydrofurans. In a synthesis of catechin metabolites, 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol underwent RCM using Grubbs’ catalyst to form a dihydrofuran intermediate with 73% yield after oxidation. The reaction conditions (toluene, 0.1 M concentration, 17 h stirring) highlight the method’s compatibility with sensitive functional groups, though substrate steric effects necessitate careful optimization.

Grignard Addition and Cyclization

A two-step protocol involving Grignard addition followed by acid-catalyzed cyclization was employed to construct the dihydrofuran core. Treatment of 2-(but-3-en-1-yl)oxirane with 3,4-dimethoxyphenylmagnesium bromide in THF yielded 1-(3,4-dimethoxyphenyl)hex-5-en-2-ol (81% yield), which subsequently underwent lactonization using pyridinium chlorochromate (PCC) to form the dihydrofuran ring. Demethylation with BBr₃ provided the final hydroxylated derivative, illustrating the method’s adaptability for generating structurally related analogs.

Table 2: Grignard-Cyclization Pathway Efficiency

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Grignard Addition | PhMgBr | THF | 81 |

| Lactonization | PCC/NaOAc | CH₂Cl₂ | 73 |

| Demethylation | BBr₃ | CH₂Cl₂ | 69 |

Palladium-Catalyzed Isomerization with Modifiers

The synergistic use of palladium catalysts and epoxy modifiers enhances isomerization efficiency. For example, 3,4-epoxy-1-butene (EpB) increased selectivity to 78% at 90°C without CO, while combining EpB with CO further improved performance. Catalyst pretreatment with hydrogen/helium mixtures also proved critical for maintaining activity over multiple cycles.

Solvent and Additive Effects

Solvent polarity significantly impacts reaction outcomes. Acetonitrile, identified as optimal in diformyl furan syntheses, contrasts with nonpolar solvents like hexane, which reduce yields due to poor substrate solubility. Acid scavengers such as polyvinyl pyridine mitigate side reactions during acid-sensitive steps, though their efficacy varies with substrate electronic properties.

Comparative Analysis of Synthetic Routes

Palladium-catalyzed isomerization excels in scalability and selectivity (>95%), whereas RCM and Grignard methods offer superior stereochemical control for complex derivatives. Economic evaluations favor vapor-phase isomerization for bulk production, though RCM remains preferred for low-volume, high-value pharmaceuticals.

Applications and Related Derivatives

This compound serves as a precursor to bioactive molecules, including catechin metabolites like 5-(3′,4′-dihydroxyphenyl)-γ-valerolactones. Recent studies highlight its role in mitigating UVB-induced skin damage via MMP-1 downregulation in human dermal fibroblasts, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-5-en-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The double bond in the hex-5-en-1-yl group can be reduced to form the corresponding alkane.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Hexyl-substituted dihydrofuran.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(Hex-5-en-1-yl)-2,3-dihydrofuran has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran involves its interaction with molecular targets through its furan ring and hex-5-en-1-yl side chain. The furan ring can participate in π-π interactions and hydrogen bonding, while the hex-5-en-1-yl group can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Dihydrofuran Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Hex-5-en-1-yl)-2,3-dihydrofuran, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of precursor molecules. For example, analogous dihydrofuran derivatives (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) are synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions . Key factors affecting yield include:

- Temperature control : Low temperatures (−78 °C) for lithiation steps to prevent side reactions .

- Catalyst selection : Use of AgCN or LDA (Lithium Diisopropylamide) to stabilize intermediates .

- Solvent choice : Polar aprotic solvents like THF enhance reaction homogeneity .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize the structural features of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions and stereochemistry. For example, coupling constants in dihydrofuran derivatives reveal ring puckering and substituent orientation .

- X-ray crystallography : Resolves bond angles and spatial arrangements. Studies on 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran demonstrate how Br⋯Br contacts and C–H⋯H interactions influence crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear NIOSH/EN 166-certified safety glasses and nitrile gloves to avoid skin/eye contact .

- Engineering controls : Use fume hoods for volatile steps and ensure proper ventilation .

- Waste disposal : Follow local regulations for organic waste, as improper disposal may lead to environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer :

- Complementary techniques : Combine NMR with IR or mass spectrometry to cross-verify functional groups and molecular weight .

- Computational modeling : DFT calculations predict NMR shifts and optimize geometries, aiding in spectral interpretation .

- Isotopic labeling : Deuterated analogs can simplify splitting patterns in crowded spectral regions .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation catalysts) to induce asymmetry .

- Chromatographic separation : Chiral HPLC columns resolve racemic mixtures, as demonstrated in studies on hexasubstituted dihydrofurans .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or [2+2] cycloaddition reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ FTIR or UV-Vis to identify rate-determining steps .

- Theoretical analysis : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in cycloadditions by analyzing HOMO-LUMO interactions .

Q. How can researchers optimize catalytic conditions for functionalizing this compound?

- Methodological Answer :

- Screening catalysts : Test transition metals (Pd, Cu) or organocatalysts for cross-coupling efficiency. For example, AgCN promotes nucleophilic substitution in dihydrofuran analogs .

- Solvent optimization : Evaluate polar solvents (e.g., CH₃CN) to stabilize charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.